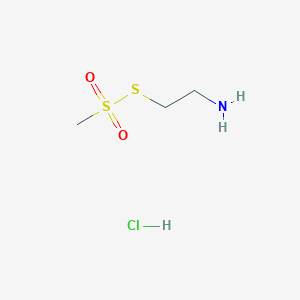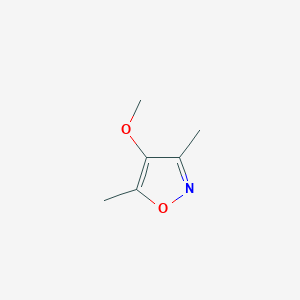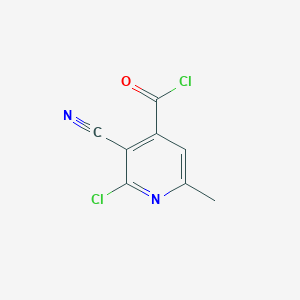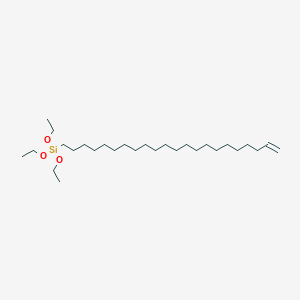
Docos-21-en-1-yltriethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-21-en-1-yltriethoxysilane is an organosilicon compound with the molecular formula C28H58O3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups. This compound is particularly notable for its applications in surface modification and as a coupling agent in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Docos-21-en-1-yltriethoxysilane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures from atmospheric to several atmospheres, depending on the specific setup and desired yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Docos-21-en-1-yltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Condensation: Often catalyzed by acids or bases, with reaction conditions varying from room temperature to elevated temperatures.
Substitution: Requires the presence of nucleophiles and can be facilitated by catalysts or under reflux conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Leads to the formation of polysiloxanes.
Substitution: Results in the formation of substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Docos-21-en-1-yltriethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: Utilized in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Widely used in the production of coatings, adhesives, and sealants. It is also employed in the treatment of glass and ceramics to improve their surface properties.
Mecanismo De Acción
The primary mechanism of action of docos-21-en-1-yltriethoxysilane involves the formation of strong covalent bonds between the silicon atom and various substrates. This bonding enhances the adhesion and compatibility of materials, making it a valuable component in composite materials and surface treatments. The molecular targets include hydroxyl groups on surfaces, which react with the silane to form stable siloxane bonds.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethoxysilane (TEOS): Another widely used silane coupling agent, but with four ethoxy groups instead of three.
Hexaethoxydisiloxane (HEDS): Contains two silicon atoms and six ethoxy groups, used in similar applications but with different reactivity.
Octaethoxytrisiloxane (OETS): Contains three silicon atoms and eight ethoxy groups, offering different properties and applications.
Uniqueness
Docos-21-en-1-yltriethoxysilane is unique due to its long alkyl chain, which provides hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water repellency and surface modification are critical.
Propiedades
Fórmula molecular |
C28H58O3Si |
|---|---|
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
docos-21-enyl(triethoxy)silane |
InChI |
InChI=1S/C28H58O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32(29-6-2,30-7-3)31-8-4/h5H,1,6-28H2,2-4H3 |
Clave InChI |
VYDFUBIBALILQC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCCCCCCCCCCCCCCCCCCC=C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


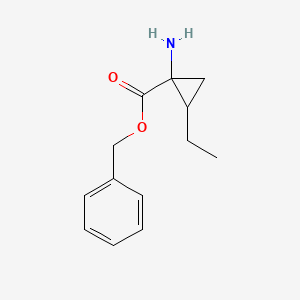
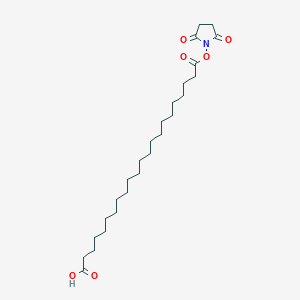
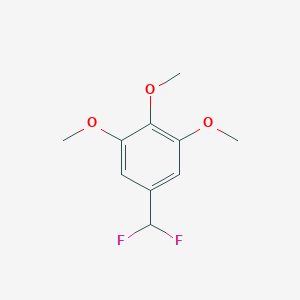
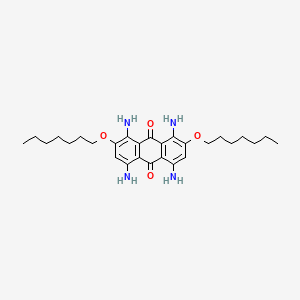
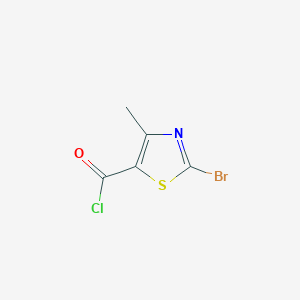

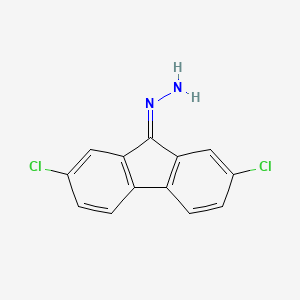
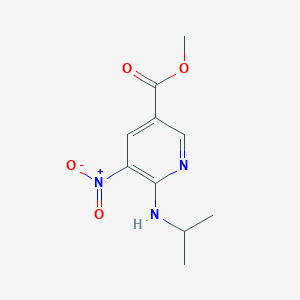
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
